(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide typically involves the reaction of S-phenyl-L-cysteine with 3-aminobenzoic acid or its derivatives under appropriate conditions . The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can undergo various chemical reactions, including:
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms due to its structural similarity to certain amino acid derivatives .
Industry: In the industrial sector, S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide involves its interaction with specific molecular targets, such as enzymes or receptors . The phenylthio group and the amide linkage play crucial roles in binding to these targets, influencing their activity and function . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
S-Phenyl-L-cysteine: A related compound with a similar structure but lacking the 3-aminophenyl group.
N-(3-Aminobenzoyl)-S-phenyl-L-cysteine: Another similar compound with slight variations in the amide linkage.
Uniqueness: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is unique due to the presence of both the phenylthio group and the 3-aminophenyl amide linkage, which confer distinct chemical and biological properties . This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H17N3OS/c16-11-5-4-6-12(9-11)18-15(19)14(17)10-20-13-7-2-1-3-8-13/h1-9,14H,10,16-17H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
XURJBAMGHARXHK-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)NC2=CC=CC(=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)NC2=CC=CC(=C2)N)N |
Origin of Product |
United States |
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